molecular formula C8H8BrNO2S B6209910 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1596930-31-2

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B6209910
CAS No.: 1596930-31-2
M. Wt: 262.1
InChI Key:
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Description

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is a chemical compound belonging to the class of benzothiazines. This compound is characterized by the presence of a bromine atom at the 6th position and a sulfonamide moiety, making it a cyclic sulfonamide. Benzothiazines are known for their diverse biological activities and have been studied for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenesulfonamide with bromine in the presence of a base, followed by cyclization to form the desired benzothiazine ring. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an antihypertensive, antidiabetic, and anticancer agent.

    Industry: Utilized in the development of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The sulfonamide moiety is known to interact with proteins and enzymes, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 6-fluoro-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione
  • 6-iodo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1-dione is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with intracellular targets. This can result in distinct pharmacokinetic and pharmacodynamic properties compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

1596930-31-2

Molecular Formula

C8H8BrNO2S

Molecular Weight

262.1

Purity

95

Origin of Product

United States

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